molecular formula C20H24ClN3O3 B2912975 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1226442-48-3

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2912975
CAS No.: 1226442-48-3
M. Wt: 389.88
InChI Key: SBWHMAYBVFGUHO-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide (referred to herein as Compound A) is a substituted ethanediamide characterized by a 2-chlorophenyl group, a dimethylaminoethyl chain, and a 2-methoxy-5-methylphenyl moiety.

  • The presence of chlorine and methoxy groups, which are common in bioactive molecules for enhanced lipophilicity and target binding .
  • The dimethylaminoethyl chain, which may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-13-9-10-18(27-4)16(11-13)23-20(26)19(25)22-12-17(24(2)3)14-7-5-6-8-15(14)21/h5-11,17H,12H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHMAYBVFGUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with dimethylamine to form an intermediate, which is then reacted with 2-methoxy-5-methylphenylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share ethanediamide backbones or substituent motifs with Compound A , enabling a comparative analysis of their structural and functional properties:

Compound Key Structural Features Molecular Weight Notable Substituents Evidence Source
Compound A 2-Chlorophenyl, dimethylaminoethyl, 2-methoxy-5-methylphenyl Not provided Chlorine, methoxy, dimethylamino N/A
Compound B
(N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide)
5-Chloro-2-methoxyphenyl, indolyl, piperazinyl Not provided Indole ring, piperazine
Compound C
(Alachlor: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Chloroacetamide backbone, diethylphenyl, methoxymethyl 269.8 g/mol Chloroacetamide, methoxymethyl
Compound D
(N'-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide)
Hydroxycyclohexenylmethyl, 2-methoxy-5-methylphenyl Not provided Cyclohexene ring, hydroxyl
Compound E
(N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide)
Bithiophene, 3-chloro-4-fluorophenyl 424.9 g/mol Thiophene, fluorine

Key Comparative Findings

Substituent Diversity and Bioactivity
  • Aromatic Substituents :

    • Compound A ’s 2-chlorophenyl group contrasts with Compound B ’s indole ring and Compound E ’s bithiophene. Indole and thiophene rings enhance π-π stacking interactions in drug-receptor binding, whereas chlorine in Compound A may improve metabolic stability .
    • Compound C ’s chloroacetamide backbone is distinct from ethanediamides, rendering it herbicidal rather than pharmaceutically oriented .
  • Polar Functional Groups: Compound A’s dimethylaminoethyl chain differs from Compound B’s piperazine, which confers basicity and solubility. Piperazine is a common motif in antipsychotics and antihistamines .
Physicochemical Properties
  • Lipophilicity :

    • Compound A ’s chlorophenyl and methoxy groups likely increase logP compared to Compound E ’s fluorophenyl and thiophene, which balance hydrophobicity with electron-withdrawing effects .
    • Compound C ’s methoxymethyl and diethylphenyl groups contribute to its use as a soil-applied herbicide .

Biological Activity

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, commonly referred to in research as a compound within the NBOMe family, has garnered attention due to its complex biological activity and potential psychoactive properties. This article synthesizes current research findings on its biological activity, including pharmacological effects, toxicity, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₂₁H₃₃ClN₂O₂
  • Molecular Weight : 364.97 g/mol
  • LogP : 4.6 (indicating lipophilicity)
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 7

Psychoactive Properties

Research indicates that compounds similar to this compound exhibit significant psychoactive effects. These effects are primarily mediated through interactions with serotonin receptors, particularly the 5-HT_2A receptor.

  • Serotonergic Activity : The compound is thought to act as an agonist at the 5-HT_2A receptor, which is implicated in hallucinogenic effects.
  • Dopaminergic Activity : Preliminary studies suggest potential dopaminergic activity, which may contribute to its psychoactive profile.

Toxicity Profile

The toxicity of this compound has been a subject of investigation due to its structural similarities with other potent psychoactive substances.

  • Cardiotoxicity : A study evaluating related compounds revealed significant cardiotoxicity, as evidenced by prolonged QT intervals in animal models and down-regulation of cardiac biomarkers such as PAK1 . This raises concerns about the safety profile of the compound.
Toxicity ParameterObserved Effect
QT Interval ProlongationYes (in rat ECG)
Cell Viability ReductionYes (MTT assay)
Biomarker Down-RegulationPAK1

Case Studies

  • Clinical Case Report : An 18-year-old female presented with severe symptoms following ingestion of a related compound (25I-NBOMe), which shares structural features with this compound. Symptoms included tachycardia and hypertension, which improved with supportive care .
  • Metabolism Studies : Research into metabolic pathways has shown that similar compounds undergo complex biotransformation processes, leading to various metabolites that may also possess biological activity or toxicity .

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